molecular formula C19H22N2O4S B5120689 N-(2-isopropoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(2-isopropoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5120689
M. Wt: 374.5 g/mol
InChI Key: ZQKJLAVYBDNVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as SPP-86, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. SPP-86 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of SPP-86 involves the inhibition of carbonic anhydrase IX. This enzyme is involved in regulating pH in cancer cells and plays a critical role in tumor growth and metastasis. SPP-86 binds to the active site of carbonic anhydrase IX and inhibits its activity, leading to a decrease in pH and a decrease in tumor growth.
Biochemical and Physiological Effects
SPP-86 has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of hypoxia-inducible factor 1-alpha, which is involved in regulating the response to hypoxia in cancer cells. SPP-86 has also been found to decrease the expression of vascular endothelial growth factor, which is involved in promoting angiogenesis in tumors. In addition, SPP-86 has been found to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

SPP-86 has several advantages for lab experiments. It has high purity and yield, which makes it easy to work with. SPP-86 is also stable under a wide range of conditions, which makes it suitable for long-term storage. However, SPP-86 has some limitations for lab experiments. It is highly insoluble in water, which makes it difficult to administer in vivo. In addition, SPP-86 has low bioavailability, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the research on SPP-86. One potential direction is to develop more potent and selective inhibitors of carbonic anhydrase IX. Another direction is to investigate the use of SPP-86 in combination with other anticancer agents to enhance its effectiveness. In addition, future research could focus on developing new formulations of SPP-86 that improve its solubility and bioavailability. Finally, the potential use of SPP-86 in other diseases, such as inflammatory disorders, could be explored.

Synthesis Methods

The synthesis of SPP-86 involves the reaction of 2-isopropoxyaniline and 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. The synthesis method has been optimized to yield high purity and yield of SPP-86.

Scientific Research Applications

SPP-86 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties in preclinical studies. SPP-86 has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in tumor growth and metastasis in animal models.

properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-(2-propan-2-yloxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14(2)25-18-7-4-3-6-17(18)20-26(23,24)16-11-9-15(10-12-16)21-13-5-8-19(21)22/h3-4,6-7,9-12,14,20H,5,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKJLAVYBDNVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-oxopyrrolidin-1-yl)-N-(2-propan-2-yloxyphenyl)benzenesulfonamide

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